[5-(difluoromethyl)pyridin-2-yl]methanol
Description
[5-(Difluoromethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at the pyridine’s 2-position and a difluoromethyl (-CF2H) substituent at the 5-position. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of fluorine atoms and the pyridine scaffold. Fluorine substituents enhance metabolic stability, lipophilicity, and bioavailability, while the pyridine ring provides a rigid framework for molecular interactions .
Properties
CAS No. |
1780886-64-7 |
|---|---|
Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-(difluoromethyl)pyridine with formaldehyde and a reducing agent to yield the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of [5-(difluoromethyl)pyridin-2-yl]methanol may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-(difluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-(difluoromethyl)pyridine-2-carboxylic acid, while reduction can produce 5-(difluoromethyl)pyridin-2-ylmethane .
Scientific Research Applications
Chemistry
In chemistry, [5-(difluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. The difluoromethyl group can enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug design .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets can lead to the development of new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis .
Mechanism of Action
The mechanism of action of [5-(difluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This can lead to increased binding affinity and specificity for target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of [5-(difluoromethyl)pyridin-2-yl]methanol, highlighting differences in substituents, molecular properties, and applications:
Key Observations
Fluorine Substitution Patterns: The difluoromethyl group (-CF2H) in the target compound offers intermediate electronegativity and steric bulk compared to trifluoromethyl (-CF3) . This may reduce metabolic oxidation rates compared to -CF3 analogs while retaining favorable hydrophobic interactions .
Heterocycle Modifications: Switching from pyridine to pyrimidine (e.g., (5-fluoropyrimidin-2-yl)methanol) alters electronic distribution and hydrogen-bonding capacity, making it more suitable for targeting nucleotide-binding enzymes . Thienyl-pyridine hybrids (e.g., [5-(2-pyridinyl)-2-thienyl]methanol) exhibit extended π-conjugation, useful in optoelectronic materials or metal-chelating ligands .
Biological Activity: Trifluoromethyl-substituted pyridines are prevalent in agrochemicals (e.g., pesticides) due to their resistance to environmental degradation . Pyrimidine derivatives are prioritized in antiviral drug discovery, as seen in compounds like (5-fluoropyrimidin-2-yl)methanol, which mimics nucleobase structures .
Physical and Chemical Properties
- Lipophilicity : The difluoromethyl group (-CF2H) confers moderate logP values compared to -CF3 (higher logP) and -OCH2CF2H (lower logP) .
- Metabolic Stability : Fluorine substitution reduces CYP450-mediated oxidation, with -CF2H providing a balance between stability and synthetic accessibility .
- Synthetic Accessibility: Difluoromethylation is more challenging than trifluoromethylation due to fewer commercial reagents, as noted in the synthesis of related fluorinated intermediates .
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